molecular formula C18H23N3OS B2780465 N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 1448137-43-6

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No. B2780465
CAS RN: 1448137-43-6
M. Wt: 329.46
InChI Key: WCQYVPBHYQWDKX-UHFFFAOYSA-N
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Description

“N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-carboxamide” is a chemical compound. It is derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones .


Synthesis Analysis

The synthesis of this compound is likely to involve computer-aided design, molecular docking, molecular dynamics simulation, and MM/GBSA calculations . The introduction of a substituent at position 7 of the bicycle is of particular interest, which proceeds as a tandem reaction during the formation of the pyrrole ring . Both the electron-donating (-Me) and electron-withdrawing groups (-F, -Cl, and -Br) at the C5/C6 positions of the indole substrates reacted smoothly to provide the target products with good to excellent yields .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex, given its derivation from 1,5,6,7-tetrahydro-4H-indazol-4-ones . The compound contains a cyclopentyl group, a tetrahydro-1H-indazol group, a methyl group, and a thiophene-2-carboxamide group.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and may involve various steps. The compound is likely to be involved in reactions with other compounds, possibly as part of a larger chemical process .

Scientific Research Applications

properties

IUPAC Name

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c22-18(17-10-5-11-23-17)19-12-15-14-8-3-4-9-16(14)21(20-15)13-6-1-2-7-13/h5,10-11,13H,1-4,6-9,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQYVPBHYQWDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-carboxamide

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